2-Cyanobenzenesulfonyl chloride
Overview
Description
2-Cyanobenzenesulfonyl chloride is an organic compound with the linear formula NCC6H4SO2Cl . It is a solid substance with a molecular weight of 201.63 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfonyl chloride group and a cyanide group . The IUPAC Standard InChI is InChI=1S/C7H4ClNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H .Chemical Reactions Analysis
This compound is used in the synthesis of various organic compounds. For instance, it may be used in the synthesis of 2-butyl-5-(2-cyanophenyl)furan and 2-(2-cyanophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 65-69 °C .Scientific Research Applications
Polymer-supported Benzenesulfonamides Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized in various chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds. This approach, involving 2/4-nitrobenzenesulfonyl chloride, is significant in the creation of various chemical structures (Fülöpová & Soural, 2015).
N-Monosubstituted 2-Cyanobenzenesulfonamides Synthesis
N-Monosubstituted 2-cyanobenzenesulfonamides and their chain isomers have been synthesized using 2-cyanobenzenesulfonyl chloride and primary amines. This synthesis explores the intramolecular nucleophilic addition and the influence of electronic and steric effects on the stability of isomers (Balode, Valter, & Valter, 1978).
Hydrolysis of Sulfonyl Chlorides
Research on the hydrolysis of various sulfonyl chlorides, including 2-methylbenzenesulfonyl chloride, in water-2-propanol mixtures has provided insights into the role of hydration complexes and the influence of substrate structure on hydrolysis pathways (Ivanov et al., 2005).
Vibrational Spectroscopic Studies
4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC) and its derivatives have been studied extensively using vibrational spectroscopy and theoretical methods. These studies focus on understanding the molecular geometry, electronic properties, and spectroscopic characteristics of sulfonyl chloride derivatives (Nagarajan & Krishnakumar, 2018).
Oxidation of Benzylic Methylene Compounds
2-Nitrobenzene peroxysulfonyl radical, generated from 2-nitrobenzenesulfonyl chloride and superoxide, has been used to oxidize substrates containing benzylic methylene groups to ketones, demonstrating the utility of sulfonyl chlorides in oxidation reactions (Kim, Kim, & Lee, 1989).
Safety and Hazards
Properties
IUPAC Name |
2-cyanobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAYCMBZPAARNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334925 | |
Record name | 2-Cyanobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69360-26-5 | |
Record name | 2-Cyanobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanobenzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Cyanobenzenesulfonyl chloride interact with diamines like 1,2-phenylenediamine and 2-aminobenzylamine in the synthesis of heterocyclic compounds?
A1: this compound acts as a sulfonylating agent. [, ] It reacts with diamines like 1,2-phenylenediamine and 2-aminobenzylamine to initially form a sulfonamide intermediate. This intermediate then undergoes a series of intramolecular transformations, ultimately leading to the formation of tetracyclic compounds 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide and 10H-11-thia-5,10a-diaza-benzo[b]fluorene-11,11-dioxide respectively, with the release of ammonia as a byproduct. [] This reaction pathway highlights the role of this compound in constructing complex heterocyclic systems.
Q2: What are the advantages of using microwave-assisted synthesis in reactions involving this compound?
A2: The research by Reddy et al. demonstrates that employing microwave irradiation in the synthesis of 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide and 10H-11-thia-5,10a-diaza-benzo[b]fluorene-11,11-dioxide using this compound offers significant advantages. [] Microwave heating allows for a one-pot synthesis procedure, simplifying the process and potentially increasing the yield compared to conventional heating methods. This highlights the potential of microwave-assisted synthesis for improving the efficiency of reactions involving this compound.
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